molecular formula C17H16ClN3O2 B4245470 N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

Cat. No.: B4245470
M. Wt: 329.8 g/mol
InChI Key: HGVIAPGGRGNCOR-UHFFFAOYSA-N
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Description

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is a synthetic organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the 2-(2-chlorophenoxy)ethyl group: This step involves the nucleophilic substitution reaction of 2-(2-chlorophenoxy)ethyl halide with the benzimidazole core.

    Formylation: The final step is the formylation of the benzimidazole derivative to introduce the formamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

Chemistry

In chemistry, N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

    Phenoxyethyl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is unique due to its specific combination of a benzimidazole core with a 2-(2-chlorophenoxy)ethyl side chain and a formamide group. This unique structure may confer distinct properties and activities compared to other similar compounds.

Properties

IUPAC Name

N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-13-5-1-4-8-16(13)23-10-9-21-15-7-3-2-6-14(15)20-17(21)11-19-12-22/h1-8,12H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVIAPGGRGNCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 2
Reactant of Route 2
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 3
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 4
Reactant of Route 4
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 5
Reactant of Route 5
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 6
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

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